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  • Product: 3-Chloro-5-methylpyrazine-2-carboxylic acid
  • CAS: 1197232-67-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Chloro-5-methylpyrazine-2-carboxylic Acid in Advanced Drug Discovery

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter N-heteroaromatic scaffolds that serve as the backbone for next-generation therapeutics. Among these, 3-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter N-heteroaromatic scaffolds that serve as the backbone for next-generation therapeutics. Among these, 3-chloro-5-methylpyrazine-2-carboxylic acid (CAS: 1197232-67-9) stands out as a highly versatile, bifunctional building block[1].

This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven synthetic protocols. By understanding the causality behind its reactivity, drug development professionals can effectively leverage this intermediate in the assembly of complex Active Pharmaceutical Ingredients (APIs), including Werner syndrome helicase (WRN) inhibitors[2] and SHP2 phosphatase inhibitors[3].

Physicochemical Data Profile

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in biphasic reaction systems, chromatographic purification, and biological assays. Below is a summarized quantitative profile of 3-chloro-5-methylpyrazine-2-carboxylic acid.

PropertyValue / Description
Chemical Name 3-Chloro-5-methylpyrazine-2-carboxylic acid
CAS Registry Number 1197232-67-9[1]
Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
Structural Class Halogenated Pyrazine Carboxylic Acid
Predicted pKa (COOH) ~2.5 – 3.0 (Highly acidic due to electron-withdrawing core)
Predicted LogP ~1.2 – 1.5 (Favorable lipophilicity for oral bioavailability)
Physical State Solid (Typically white to light yellow powder)
Solubility Profile Soluble in DMF, DMSO, and Methanol; sparingly soluble in H₂O[2]

Structural Reactivity & Mechanistic Logic

The utility of 3-chloro-5-methylpyrazine-2-carboxylic acid lies in its highly programmable reactivity. The pyrazine core is inherently electron-deficient, a property that is further amplified by the electron-withdrawing carboxylic acid at the C2 position.

From a mechanistic standpoint, this electronic landscape highly activates the C3-chlorine toward Nucleophilic Aromatic Substitution (SNAr) . Concurrently, the C2-carboxylic acid provides a reliable handle for standard peptide coupling (amidation) or esterification, while the C5-methyl group offers a lipophilic vector to occupy hydrophobic pockets in target proteins.

Reactivity Core 3-Chloro-5-methylpyrazine -2-carboxylic acid C2 C2: Carboxylic Acid (Amidation / Coupling) Core->C2 C3 C3: Chlorine (SNAr / Cross-Coupling) Core->C3 C5 C5: Methyl Group (Steric / Lipophilic Tuning) Core->C5

Structural reactivity map of 3-chloro-5-methylpyrazine-2-carboxylic acid.

Self-Validating Synthetic Protocols

In library synthesis, reproducibility is paramount. The following protocols detail the preparation and downstream modification of this compound. Every protocol is designed as a self-validating system to ensure structural integrity and high yield.

Protocol A: Mild Saponification of the Ethyl Ester Precursor

To obtain the free acid without triggering premature SNAr at the C3 position, a carefully controlled hydrolysis of ethyl 3-chloro-5-methylpyrazine-2-carboxylate is required[2].

  • Dissolution: Suspend ethyl 3-chloro-5-methylpyrazine-2-carboxylate (1.0 eq) in a 1:1 mixture of Methanol and H₂O.

    • Causality: The biphasic/miscible solvent system ensures the solubility of both the lipophilic ester and the inorganic base, facilitating a homogeneous reaction interface.

  • Reagent Addition: Add LiOH·H₂O (1.6 eq) portion-wise at room temperature.

    • Causality: Lithium hydroxide is deliberately chosen over NaOH or KOH. Its milder basicity prevents the undesired nucleophilic displacement of the highly activated C3-chlorine by hydroxide ions, which would yield a 3-hydroxy byproduct[2].

  • In-Process Validation:

    • Self-Validating Step: Withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the ester mass (M+H = 201) is absent and the acid mass (M+H = 173) is >95% pure.

  • Product Isolation: Acidify the mixture with 1N HCl to pH ~2.5.

    • Causality: Dropping the pH below the compound's pKa (~2.5–3.0) ensures complete protonation of the carboxylate, forcing the neutral product to crystallize out of the aqueous matrix.

  • Final Validation:

    • Self-Validating Step: Measure the pH of the filtrate post-filtration. If the pH remains stable at ~2.5, it confirms that the precipitation of the free acid is thermodynamically complete.

Protocol B: Catalytic Hydrodechlorination

When the C3-chlorine is no longer needed, the compound can be converted to 2-methyl-5-pyrazine formate via catalytic hydrogenation[4].

  • Reactor Charging: Charge a high-pressure hydrogenation vessel with 3-chloro-5-methylpyrazine-2-carboxylic acid, anhydrous methanol, Pd/C catalyst, and NaOH (1.2 to 1.6 eq)[4].

  • Inerting & Validation: Purge the vessel with Nitrogen (3x) followed by Hydrogen (3x).

    • Self-Validating Step: Monitor the pressure gauge during the final H₂ purge. A stable pressure holding at 2.0 MPa for 10 minutes before heating confirms the reactor is perfectly sealed and safe from O₂ ingress.

  • Reaction: Heat the system to 60 °C for 12 hours under 2.0 MPa of H₂[4].

    • Causality: The elevated pressure and temperature overcome the activation energy for C-Cl bond cleavage. The inclusion of NaOH is critical; it acts as an acid scavenger, neutralizing the generated HCl to prevent catalyst poisoning and reactor corrosion[4].

  • Workup & Validation: Cool, vent, and filter through a Celite pad to remove the Pd/C.

    • Self-Validating Step: Check the pH of the resulting filtrate. It should be neutral to slightly alkaline, validating that the NaOH successfully scavenged all generated HCl equivalents.

Application in Advanced Drug Discovery

The bifunctional nature of 3-chloro-5-methylpyrazine-2-carboxylic acid makes it an elite pharmacophore foundation for targeted oncology therapies.

WRN Helicase Inhibitors: WRN helicase has emerged as a synthetic lethal target in microsatellite unstable (MSI) cancers. The pyrazine carboxylic acid is used as a core intermediate, where the carboxylic acid is coupled to complex spirocyclic or bridged bicyclic amines, and the C3-chlorine is subsequently displaced to build the final WRN inhibitor[2].

SHP2 Phosphatase Inhibitors: SHP2 is a positive regulator of the ERK/MAPK signaling pathway, playing a key role in cell proliferation. Mutations in SHP2 lead to unregulated activity in various cancers (e.g., neuroblastoma, melanoma). The 3-chloro-5-methylpyrazine-2-carboxylic acid scaffold is utilized to construct allosteric inhibitors that lock SHP2 in its auto-inhibited conformation, often demonstrating synergistic growth inhibition when combined with MEK or KRAS inhibitors[3].

Workflow Ester Ethyl Ester Precursor Hydrolysis Mild Hydrolysis (LiOH) Ester->Hydrolysis Acid Pyrazine Carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling & SNAr Acid->Coupling API Target API (SHP2/WRN Inhibitor) Coupling->API

Synthetic workflow from ester precursor to final API integration.

References

  • [2] WO2024254511A2 - Inhibiteurs de wrn - Google Patents. google.com. 2

  • [3] CN112166110A - SHP2 phosphatase inhibitors and methods of use - Google Patents. google.com. 3

  • CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents. google.com.

  • [1] 312736-49-5|3,5-Dichloropyrazine-2-carboxylic acid|BLD Pharm. bldpharm.com. 1

Sources

Exploratory

Decoding the Mechanism of Action: 3-Chloro-5-methylpyrazine-2-carboxylic Acid Derivatives in Targeted Oncology

The Chemical Rationale: A Privileged Pharmacophore In modern structure-based drug design, the 3-chloro-5-methylpyrazine-2-carboxylic acid scaffold has emerged as a critical building block for synthesizing highly selectiv...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Rationale: A Privileged Pharmacophore

In modern structure-based drug design, the 3-chloro-5-methylpyrazine-2-carboxylic acid scaffold has emerged as a critical building block for synthesizing highly selective allosteric and covalent inhibitors. The specific geometry of the pyrazine ring, combined with the electron-withdrawing chloro group and the sterically defining methyl group, provides an ideal vector for locking small molecules into deep, non-catalytic protein pockets[1][2].

The carboxylic acid moiety serves as a highly versatile synthetic handle, typically undergoing amide coupling to attach complex bi-cyclic or spirocyclic systems. This specific core is currently the foundation for two of the most promising breakthrough classes in precision oncology: SHP2 Allosteric Inhibitors and WRN Helicase Covalent Inhibitors [1][2][3][4].

Application I: Allosteric Inhibition of SHP2 Phosphatase

Mechanism of Action

SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) is a non-receptor phosphatase that paradoxically acts as a critical positive regulator of the RAS/MAPK signaling pathway[2][5]. In its basal state, SHP2 is auto-inhibited: its N-terminal SH2 domain physically occludes the catalytic PTP (protein tyrosine phosphatase) domain. Upon upstream receptor tyrosine kinase (RTK) activation, phosphotyrosine peptides bind to the SH2 domains, causing a massive conformational shift that exposes the catalytic site[5].

Pyrazine-based inhibitors derived from 3-chloro-5-methylpyrazine-2-carboxylic acid do not compete with the substrate at the active site. Instead, they act as allosteric glues . They bind to a central, tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains[3]. By physically bridging these domains, the inhibitor locks SHP2 in its closed, auto-inhibited conformation, completely shutting down downstream RAS/MAPK signaling even in the presence of hyperactive RTK signaling[3][5]. Furthermore, SHP2 inhibition has been shown to stimulate anti-tumor immunity by depleting pro-tumorigenic M2 macrophages and enhancing T-cell infiltration[5].

Pathway Visualization

SHP2_Allosteric_Mechanism RTK Receptor Tyrosine Kinase (Active State) SHP2_Open SHP2 (Active) PTP Domain Exposed RTK->SHP2_Open Phospho-tyrosine binding relieves auto-inhibition SHP2_Closed SHP2 (Auto-inhibited) N-SH2 blocks PTP SHP2_Closed->SHP2_Open Conformational Shift RAS RAS-GTP (Active) SHP2_Open->RAS Dephosphorylates inhibitory sites Inhibitor Pyrazine-based Inhibitor (Allosteric Tunnel Binder) Inhibitor->SHP2_Closed MAPK MAPK/ERK Cascade (Proliferation & Survival) RAS->MAPK Signal Transduction

Fig 1: Mechanism of pyrazine-based allosteric SHP2 inhibition disrupting the RAS/MAPK pathway.

Experimental Protocol: Self-Validating DiFMUP Enzymatic Assay

To validate the allosteric mechanism of a synthesized pyrazine derivative, standard active-site assays are insufficient. The following protocol ensures mechanistic fidelity:

  • Protein Preparation: Utilize recombinant full-length human SHP2 (amino acids 1-593).

    • Causality: Truncated PTP-only constructs lack the N-SH2 and C-SH2 domains. Because the allosteric tunnel only exists when all three domains are present, using a PTP-only construct will result in false negatives (the compound will appear inactive).

  • Enzyme Activation: Incubate full-length SHP2 with a bis-tyrosyl-phosphorylated activating peptide (e.g., IRS-1 pY1172/pY1222) at 25°C for 30 minutes.

    • Causality: This establishes a dynamic baseline by shifting a portion of the enzyme pool into the open conformation, allowing you to measure the inhibitor's ability to force the equilibrium back to the closed state.

  • Inhibitor Incubation & Readout: Add the pyrazine-based compound in a 10-point dose-response series. Initiate the reaction by adding the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). Measure fluorescence (Ex 358 nm / Em 455 nm).

  • Self-Validation Checkpoint (The E76K Counter-Screen): Run a parallel assay using the SHP2-E76K mutant. The E76K mutation destabilizes the auto-inhibited closed state. A true allosteric inhibitor will show a >100-fold rightward shift in IC50 against E76K compared to wild-type SHP2, definitively proving it requires the closed conformation to bind[3].

Application II: WRN Helicase Inhibition in MSI-High Cancers

Mechanism of Action

The Werner syndrome protein (WRN) is a RecQ-like DNA helicase. Recently, a profound synthetic lethal relationship was discovered between WRN and Microsatellite Instability-High (MSI-H) cancers[4][6]. MSI-H tumors, driven by mismatch repair (MMR) deficiency, accumulate massive expansions of TA-dinucleotide repeats. During DNA replication, these expanded repeats form highly stable, secondary DNA structures (such as cruciforms or hairpins) that stall replication forks[4][6].

WRN helicase is uniquely required to unwind these specific TA-repeat structures. Pyrazine-2-carboxylic acid derivatives have been engineered as potent covalent and allosteric inhibitors of the WRN helicase domain[1][4]. By binding to the helicase domain, these compounds trap the enzyme, preventing the resolution of replication stress. This leads to catastrophic replication fork collapse, massive DNA double-strand breaks (DSBs), and targeted apoptosis exclusively in MSI-H cells[4][6].

Pathway Visualization

WRN_Synthetic_Lethality MSI MSI-High Phenotype (dMMR) TARepeats Expanded TA-Repeats (Secondary DNA Structures) MSI->TARepeats Drives accumulation WRN WRN Helicase (Unwinds DNA) TARepeats->WRN Requires unwinding DSB Double-Strand Breaks (Fork Collapse) WRN->DSB Failure to resolve stress Inhibitor Pyrazine-based WRN Inhibitor Inhibitor->WRN Covalent/Allosteric block Apoptosis Synthetic Lethality (Apoptosis) DSB->Apoptosis Triggers DNA damage response

Fig 2: Synthetic lethality mechanism of WRN helicase inhibitors in MSI-high cancer models.

Experimental Protocol: Isogenic Viability & DNA Damage Screen

To prove that a pyrazine-derivative acts via the WRN synthetic lethality mechanism rather than general cytotoxicity, the following workflow is required:

  • Cell Line Selection: Plate an isogenic pair of colorectal cancer cell lines: HCT116 (MSI-High, dMMR) and HT29 (MSS, pMMR).

    • Causality: WRN dependency is an acquired vulnerability strictly tied to the accumulation of TA-repeats in the MSI-H background. The MSS (Microsatellite Stable) line serves as the ultimate negative control to filter out non-specific DNA intercalators or general genotoxins[4].

  • Extended Compound Treatment: Dose cells with the inhibitor in a 10-point titration curve for 7 to 10 days.

    • Causality: Unlike direct apoptosis inducers, WRN inhibition causes replication stress. The cells must undergo multiple rounds of division to accumulate enough unresolved TA-repeat structures to trigger fork collapse. Standard 48-hour viability assays will yield false negatives.

  • Self-Validation Checkpoint (γH2AX Foci Formation): On day 4 of treatment, fix a subset of cells and perform immunofluorescence staining for γH2AX (a marker of DNA double-strand breaks). A validated WRN inhibitor will induce a massive spike in γH2AX foci exclusively in the HCT116 cells, while the HT29 cells will maintain baseline foci levels, proving the on-target mechanism of action[4][6].

Quantitative Data Summary

The table below summarizes the distinct pharmacological profiles of 3-chloro-5-methylpyrazine-2-carboxylic acid derivatives based on their engineered target.

Target EnzymeDisease ContextPrimary Mechanism of ActionBinding ModeKey Pharmacodynamic BiomarkerTypical IC50 Range
SHP2 RTK-driven Cancers, Noonan SyndromeLocks enzyme in auto-inhibited closed state, blocking RAS/MAPK signaling[3].Non-covalent Allosteric (Tunnel Pocket)Reduction in p-ERK levels; Increase in M1/M2 macrophage ratio[5].10 nM – 150 nM
WRN MSI-High / dMMR Cancers (e.g., Colorectal, Endometrial)Prevents unwinding of expanded TA-repeats, causing replication fork collapse[4][6].Covalent or Allosteric (Helicase Domain)Accumulation of γH2AX foci; Selective MSI-H cell death[4][6].5 nM – 50 nM

References

  • [WO2024254511A2] Vertex Pharmaceuticals. Inhibiteurs de wrn. Google Patents.
  • [CN112166110A]SHP2 phosphatase inhibitors and methods of use. Google Patents.
  • [NIH PMC]The Allosteric Site on SHP2's Protein Tyrosine Phosphatase Domain is Targetable with Druglike Small Molecules. National Institutes of Health.
  • [AACR Journals]Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment. American Association for Cancer Research.
  • [NIH PMC]Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential. National Institutes of Health.
  • [AACR Journals]Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells. American Association for Cancer Research.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-Chloro-5-methylpyrazine-2-carboxylic Acid

Introduction & Strategic Rationale 3-Chloro-5-methylpyrazine-2-carboxylic acid is a highly valuable heterocyclic building block extensively utilized in modern drug discovery. It serves as a critical synthetic intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

3-Chloro-5-methylpyrazine-2-carboxylic acid is a highly valuable heterocyclic building block extensively utilized in modern drug discovery. It serves as a critical synthetic intermediate in the development of advanced targeted therapeutics, including SHP2 phosphatase inhibitors for oncology[1] and novel WRN helicase inhibitors targeting microsatellite instability-high (MSI-H) cancers[2].

Historically, the synthesis of oxidized pyrazine derivatives relied on the harsh oxidation of alkylpyrazines (e.g., using potassium permanganate), which is environmentally damaging, difficult to scale, and prone to over-oxidation[3]. To circumvent these issues, this protocol details a highly atom-economical, de novo pyrazine ring construction strategy. By utilizing cheap, readily available starting materials (methylglyoxal and 2-aminomalonamide), this three-step route ensures high regioselectivity, avoids toxic heavy-metal oxidants, and provides a scalable pathway to the target chlorinated scaffold[3][4].

Mechanistic Overview

The synthesis is divided into three distinct mechanistic stages, each designed with specific chemical causality:

  • Condensation and Cyclization: The synthesis begins with the base-catalyzed condensation of methylglyoxal with 2-aminomalonamide. The regioselectivity is driven by the differential reactivity of the dicarbonyl; the highly electrophilic aldehyde carbon of methylglyoxal preferentially reacts with the most nucleophilic primary amine, driving the cyclization to form the pyrazine core (3-hydroxy-5-methylpyrazine-2-carboxamide)[3].

  • Acid-Catalyzed Hydrolysis: The primary carboxamide is hydrolyzed to the corresponding carboxylic acid. A harsh 50% sulfuric acid solution is employed rather than base hydrolysis to prevent unwanted ring-opening or degradation of the sensitive pyrazinone tautomer[3].

  • Deoxychlorination (Vilsmeier-Haack Activation): The 3-hydroxy group of the pyrazine ring exists in tautomeric equilibrium with its pyrazinone form. To convert this to a chloride, thionyl chloride (SOCl₂) is used in the presence of catalytic N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion). This intermediate activates the tautomeric oxygen, transforming it into a superior leaving group that is subsequently displaced by a chloride ion to yield the final product[3].

Synthetic Workflow Diagram

SynthesisRoute SM1 Methylglyoxal (40% Aqueous) Int1 3-Hydroxy-5-methylpyrazine- 2-carboxamide SM1->Int1 NaOH (aq), 5°C Cyclization SM2 2-Aminomalonamide SM2->Int1 Int2 3-Hydroxy-5-methylpyrazine- 2-carboxylic acid Int1->Int2 50% H₂SO₄, 100°C Hydrolysis Prod 3-Chloro-5-methylpyrazine- 2-carboxylic acid Int2->Prod SOCl₂, DMF/Xylene, 80°C Chlorination

Figure 1: Three-step synthetic workflow for 3-chloro-5-methylpyrazine-2-carboxylic acid.

Quantitative Process Parameters

StepReaction TypePrimary Reagents & SolventsCatalyst / ActivatorTemp (°C)Time (h)IPC / Expected Observation
1 CyclizationMethylglyoxal, 2-Aminomalonamide40% NaOH (aq)56pH 6-7 adjustment; Brown-yellow precipitate
2 HydrolysisIntermediate 1, 50% H₂SO₄ (aq)H⁺ (Acid)10012Off-white solid precipitation upon cooling
3 ChlorinationIntermediate 2, SOCl₂, XyleneDMF (cat.)806Gas evolution ceases; White solid post-crystallization

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system incorporating In-Process Controls (IPCs) to ensure experimental integrity at each stage.

Step 1: Condensation and Cyclization
  • Preparation: Equip a multi-neck reaction vessel with an ice-water bath, mechanical stirrer, and an internal temperature probe.

  • Addition: Sequentially add 40% aqueous methylglyoxal and 2-aminomalonamide (molar ratio ~3:1) into the vessel[3].

  • Cooling: Allow the mixture to cool until the internal temperature stabilizes at exactly 5 °C.

  • Base Catalysis: Slowly add a 40% aqueous sodium hydroxide solution dropwise. Critical causality: The addition rate must be strictly controlled to maintain the internal temperature at 5 °C to prevent uncontrolled exothermic polymerization of the dicarbonyl.

  • Reaction: Maintain stirring at 5 °C for 6 hours[3][4].

  • Self-Validating IPC (Isoelectric Precipitation): Slowly titrate the reaction mixture with 10% hydrochloric acid while monitoring the pH. Adjust the pH to exactly 6.0–7.0. At this specific isoelectric point, the zwitterionic nature of the product minimizes its aqueous solubility, causing a large amount of brown-yellow solid (3-hydroxy-5-methylpyrazine-2-carboxamide) to crash out of solution[3].

  • Isolation: Filter the solid under vacuum, wash thoroughly with deionized water to remove inorganic salts, and dry the filter cake in an oven.

Step 2: Acid-Catalyzed Hydrolysis
  • Preparation: Transfer the crude 3-hydroxy-5-methylpyrazine-2-carboxamide to a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Suspend the solid in a 50% sulfuric acid solution[3].

  • Heating: Submerge the flask in an oil bath heated to 100 °C and maintain continuous reflux for 12 hours[3][4].

  • Self-Validating IPC (Solubility Shift): Remove the heat source and allow the system to cool naturally to room temperature. The successful conversion of the primary amide to the carboxylic acid alters the hydrogen-bonding network and solubility profile, resulting in the spontaneous precipitation of an off-white solid[3].

  • Isolation: Filter the precipitated 3-hydroxy-5-methylpyrazine-2-carboxylic acid, wash with cold water until the filtrate is pH neutral, and dry thoroughly.

Step 3: Deoxychlorination (Halogenation)
  • Preparation: In a thoroughly dried three-neck flask equipped with a constant-pressure dropping funnel and a gas scrubber (to neutralize SO₂ and HCl), add the crude 3-hydroxy-5-methylpyrazine-2-carboxylic acid.

  • Solvent & Catalyst: Add xylene as the primary solvent and N,N-dimethylformamide (DMF) as the catalyst. The optimal volume ratio of DMF to xylene is approximately 1:40[3].

  • Chlorination: Begin stirring and dropwise add thionyl chloride (SOCl₂) from the dropping funnel (molar ratio of substrate to SOCl₂ is 1:1 to 1:1.2)[3].

  • Heating: Once the addition is complete, heat the system to 80 °C for 6 hours[3].

  • Self-Validating IPC (Reaction Completion): Monitor the reaction via the bubbler attached to the gas scrubber. The cessation of gas evolution (SO₂ and HCl) serves as a physical indicator that the conversion of the hydroxyl group to the chloride is complete.

  • Workup: Cool the reaction to 50 °C and remove the xylene under reduced pressure. Quench the remaining residue with water.

  • Extraction: Extract the aqueous mixture using butanone (methyl ethyl ketone, 3 x 150 mL)[3]. Critical causality: Butanone is specifically chosen over standard solvents like ethyl acetate because its superior hydrogen-bond accepting capability dramatically improves the partition coefficient of the highly polar pyrazine carboxylic acid.

  • Purification: Combine the organic phases, concentrate under vacuum to yield the crude product. Recrystallize the crude mass in water and dry to obtain the final 3-chloro-5-methylpyrazine-2-carboxylic acid as a pure white solid[3].

References

  • Title: Synthesis process of 2-methyl-5-pyrazine formate (Patent CN109369545B)
  • Title: Inhibiteurs de wrn (Patent WO2024254511A2)
  • Title: SHP2 phosphatase inhibitors and methods of use (Patent CN112166110A)
  • Title: An In-depth Technical Guide to 2-Hydroxy-5-methylpyrazine Source: Benchchem URL

Sources

Application

Catalytic Esterification Protocols for 3-Chloro-5-methylpyrazine-2-carboxylic Acid: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Insights The pyrazine scaffold is a privileged structure in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Insights

The pyrazine scaffold is a privileged structure in modern drug discovery, prominently featured in antitubercular agents, kinase inhibitors, and SHP2 phosphatase inhibitors [1]. Specifically, 3-chloro-5-methylpyrazine-2-carboxylic acid serves as a critical building block. However, the esterification of this specific molecule presents unique synthetic hurdles:

  • Electronic Deactivation: The highly electron-withdrawing chloro group at the 3-position significantly reduces the nucleophilicity of the adjacent carboxylate oxygen.

  • Basic Nitrogen Interference: The pyrazine ring nitrogens can be protonated under strongly acidic conditions (e.g., standard Fischer esterification using refluxing H2​SO4​ ). This protonation further deactivates the ring and can lead to poor conversions or unwanted side reactions.

To circumvent these issues, we must abandon brute-force acidic reflux in favor of sophisticated, catalytically driven activation protocols. This guide details three field-proven, self-validating methodologies: Acyl Chloride activation, Steglich esterification, and Yamaguchi esterification. The causality behind selecting each method depends entirely on the steric and electronic nature of your target alcohol.

ProtocolSelection Start 3-Chloro-5-methylpyrazine- 2-carboxylic acid Q1 Target Alcohol Type? Start->Q1 Simple Primary / Simple (e.g., MeOH, EtOH) Q1->Simple Simple Alkyl Steric Secondary / Tertiary Acid-Sensitive Q1->Steric Hindered Complex Complex / Precious Low Reactivity Q1->Complex Complex ProtA Protocol A: SOCl2 / MeOH (Acyl Chloride Route) Simple->ProtA ProtB Protocol B: DCC / DMAP (Steglich Route) Steric->ProtB ProtC Protocol C: TCBC / DMAP (Yamaguchi Route) Complex->ProtC

Caption: Workflow for selecting the optimal esterification protocol based on alcohol sterics and sensitivity.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three protocols when applied to 3-chloro-5-methylpyrazine-2-carboxylic acid, allowing for rapid comparative analysis.

ProtocolActivating AgentCatalyst / AdditiveIdeal Substrate ScopeTypical YieldReaction TimeKey Byproduct
A. Acyl Chloride Thionyl Chloride ( SOCl2​ )None (Solvent acts as reactant)Primary alcohols (Methanol, Ethanol)85 - 92%2 - 4 hours SO2​ , HCl (gas)
B. Steglich DCCDMAP (0.1 - 0.2 eq)Secondary, Tertiary, Acid-sensitive75 - 85%4 - 12 hoursDicyclohexylurea (DCU)
C. Yamaguchi TCBCDMAP (1.5 - 2.0 eq)Macrolactones, Highly hindered alcohols80 - 90%6 - 18 hoursTrichlorobenzoic acid

Detailed Experimental Methodologies

Every protocol below is designed as a self-validating system . This means the procedure includes built-in visual or analytical checkpoints to confirm the reaction is proceeding correctly before committing to the next step, ensuring high trustworthiness and reproducibility.

Protocol A: Thionyl Chloride-Mediated Esterification (Methyl/Ethyl Esters)

Causality: For simple alcohols, converting the carboxylic acid to an acyl chloride is highly efficient. SOCl2​ is chosen over oxalyl chloride here because the gaseous byproducts ( SO2​ , HCl ) drive the reaction forward without leaving non-volatile residues [2].

Step-by-Step Procedure:

  • Preparation: Transfer dry methanol (10 mL per gram of substrate) into a round-bottomed Schlenk flask under argon. Cool the solvent to 0 °C using an ice/water bath.

  • Activation: Add SOCl2​ (1.2 equivalents) dropwise via syringe over 10 minutes.

  • Substrate Addition: After stirring at 0 °C for 15 minutes, slowly add 3-chloro-5-methylpyrazine-2-carboxylic acid (1.0 eq) as a solid.

  • Heating: Fit the flask with a reflux condenser and an N2​ bubbler. Heat to 60 °C for 2 hours.

    • Self-Validation Checkpoint: The solution will turn light green/yellow, and vigorous bubbling will occur in the N2​ bubbler. The cessation of bubbling indicates the complete consumption of SOCl2​ and conversion to the ester.

  • Workup: Cool to ambient temperature. Slowly quench with saturated aqueous NaHCO3​ until the pH reaches ~7.5 (solution turns yellow-orange). Remove methanol via rotary evaporation (45 °C water bath). Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield the pure methyl ester.

Protocol B: Steglich Esterification (DCC/DMAP)

Causality: When dealing with tert-butanol or acid-sensitive alcohols, SOCl2​ will cause degradation. The Steglich esterification uses N,N'-Dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate. However, this intermediate is prone to a deleterious [1,3]-rearrangement into an unreactive N-acylurea. We add 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst because it reacts with the O-acylisourea faster than the rearrangement can occur, forming a highly reactive acylpyridinium ion that the alcohol can easily attack [3].

SteglichMechanism Acid Pyrazine Acid + DCC Oacyl O-Acylisourea (Active Intermediate) Acid->Oacyl DMAP_add DMAP Attack (Nucleophilic Catalyst) Oacyl->DMAP_add AcylPyridinium Acylpyridinium Ion (Highly Reactive) DMAP_add->AcylPyridinium Alcohol Alcohol Addition + Proton Transfer AcylPyridinium->Alcohol Product Pyrazine Ester + DCU + DMAP Alcohol->Product

Caption: Mechanistic pathway of the Steglich esterification highlighting the crucial role of DMAP.

Step-by-Step Procedure:

  • Preparation: Charge a dry flask with 3-chloro-5-methylpyrazine-2-carboxylic acid (1.0 eq), the target alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M concentration). Cool to 0 °C.

  • Activation: Add DCC (1.1 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4-12 hours.

    • Self-Validation Checkpoint: Within 15-30 minutes, a heavy white precipitate of dicyclohexylurea (DCU) will form. The presence of this precipitate visually confirms that carbodiimide activation is successfully occurring.

  • Workup: Filter the reaction mixture through a fritted Büchner funnel to remove the DCU. Wash the filtrate sequentially with 0.5 N HCl (to remove DMAP) and saturated NaHCO3​ . Dry over Na2​SO4​ and concentrate. Purify via silica gel chromatography if trace DCU remains.

Protocol C: Yamaguchi Esterification (TCBC/DMAP)

Causality: For highly complex or precious alcohols where pushing the reaction to 100% conversion is critical, the Yamaguchi protocol is superior [4]. By reacting the pyrazine carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC), we form a mixed anhydride. The extreme steric bulk of the trichlorophenyl ring dictates regioselectivity: the incoming alcohol is sterically forced to attack the pyrazine carbonyl exclusively, preventing the formation of trichlorobenzoate side products.

Step-by-Step Procedure:

  • Mixed Anhydride Formation: Dissolve the pyrazine carboxylic acid (1.0 eq) and Triethylamine ( Et3​N , 1.2 eq) in anhydrous THF. Add TCBC (1.1 eq) dropwise at room temperature. Stir for 2 hours.

    • Self-Validation Checkpoint: The formation of a white precipitate ( Et3​N⋅HCl ) confirms the successful generation of the mixed anhydride.

  • Filtration (Optional but Recommended): Filter the triethylamine hydrochloride salts under an inert atmosphere to prevent them from interfering with the nucleophilic attack.

  • Esterification: Dilute the filtrate with toluene. Add the target alcohol (1.0 eq) followed by a stoichiometric amount of DMAP (1.5 eq). Stir at room temperature (or heat to 80 °C for highly hindered alcohols) for 6-18 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash the organic layer with saturated NH4​Cl , followed by brine. Dry and concentrate. The crude product is typically purified via column chromatography to remove trichlorobenzoic acid byproducts.

References

  • SHP2 phosphatase inhibitors and methods of use Source: Google P
  • Esterification of a carboxylic acid Source: ChemSpider Synthetic Pages URL: [1]
  • Esterification of Carboxylic Acids with Alcohols Source: Organic Syntheses Procedure URL: [1]
  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives Source: ResearchGate (IOP Conf. Series: Materials Science and Engineering 833) URL: [1]
Method

Application Note: Scale-up Synthesis of 3-Chloro-5-methylpyrazine-2-carboxylic Acid in Batch Reactors

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Process Optimization, Mechanistic Insights, and Scale-up Protocols Executive Summary & Retrosynthetic Strategy The compound 3-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Process Optimization, Mechanistic Insights, and Scale-up Protocols

Executive Summary & Retrosynthetic Strategy

The compound 3-chloro-5-methylpyrazine-2-carboxylic acid (CAS 1197232-67-9)[1] is a highly valuable heterocyclic building block in modern drug discovery. It serves as a critical intermediate in the synthesis of advanced therapeutics, including WRN helicase inhibitors for microsatellite unstable cancers[2] and SHP2 phosphatase inhibitors for developmental disorders and oncology[3].

Scaling up pyrazine derivatives presents unique thermodynamic and chemoselective challenges. The most scalable and atom-economical route to this target involves a two-step sequence starting from the commercially available ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate:

  • Chlorination: Conversion of the pyrazinol core to the chloropyrazine using phosphorus oxychloride (POCl₃)[4].

  • Saponification: Chemoselective hydrolysis of the ethyl ester to the free carboxylic acid using lithium hydroxide[2].

This application note details the mechanistic rationale, safety controls, and step-by-step batch reactor protocols required to scale this synthesis from 100 grams to 10 kilograms while maintaining >99% HPLC purity.

ReactionPathway A Substrate Ethyl 3-hydroxy-5-methyl pyrazine-2-carboxylate B Activated Complex Vilsmeier-type intermediate A->B POCl3 / DMF C Intermediate Ethyl 3-chloro-5-methyl pyrazine-2-carboxylate B->C Cl- attack D Tetrahedral Intermediate Hydroxide attack at ester carbonyl C->D LiOH / H2O E Final Product 3-Chloro-5-methylpyrazine- 2-carboxylic acid D->E -EtOH, +H+

Fig 1: Chemical mechanism and reaction pathway from hydroxypyrazine to the final acid.

Step 1: Chlorination (Thermodynamics & Protocol)

Mechanistic & Scale-up Insights

The conversion of the tautomeric hydroxypyrazine/pyrazinone to the corresponding chloropyrazine requires highly electrophilic activation. While neat POCl₃ can be used, the addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This activated species significantly lowers the activation energy of the reaction, reducing the required temperature to 80–85 °C and minimizing the formation of dark, tarry degradation products.

Safety & Causality Check: At a 10 kg scale, the unreacted POCl₃ poses a severe thermal hazard during the aqueous workup. Direct quenching of the reaction mixture into water generates uncontrollable exotherms and massive volumes of HCl gas. To create a self-validating safety system , the protocol mandates the vacuum distillation of excess POCl₃ prior to a controlled reverse quench into ice water.

Batch Reactor Protocol (10 kg Scale)
  • Equipment: 50 L glass-lined batch reactor equipped with a reflux condenser, scrubber system (for HCl gas), and programmable heating/cooling jacket.

  • Reagents:

    • Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate: 5.0 kg (27.4 mol, 1.0 eq)

    • Phosphorus oxychloride (POCl₃): 12.6 kg (82.2 mol, 3.0 eq)

    • N,N-Dimethylformamide (DMF): 0.2 kg (2.74 mol, 0.1 eq)

    • Ethyl Acetate (EtOAc): 25 L (for extraction)

Procedure:

  • Reagent Charging: Purge the reactor with N₂. Charge POCl₃ (12.6 kg) into the reactor at 20 °C. Add DMF (0.2 kg) with moderate agitation (150 rpm).

  • Substrate Addition: Add ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate (5.0 kg) portion-wise over 45 minutes. Critical Control Parameter (CCP): Maintain reactor temperature below 35 °C during addition to control initial HCl gas evolution.

  • Reaction Heating: Ramp the jacket temperature to heat the mixture to 80–85 °C. Maintain this temperature for 5 hours. Monitor the reaction via HPLC until the starting material is < 1.0%.

  • Concentration: Cool the reactor to 50 °C. Apply vacuum (50–100 mbar) to distill off excess POCl₃.

  • Reverse Quench: Cool the concentrated residue to 20 °C. Slowly transfer the residue into a second reactor containing 20 L of water pre-chilled to 0–5 °C. Maintain the quench temperature < 20 °C.

  • Extraction & Workup: Add EtOAc (25 L) to the quenched mixture. Stir for 15 minutes, then allow phase separation. Extract the aqueous layer once more with EtOAc (10 L). Combine organic phases and wash with saturated aqueous NaHCO₃ (15 L) until pH ~ 7, followed by brine (10 L).

  • Isolation: Concentrate the organic phase under reduced pressure to yield ethyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS 2091363-93-6) as a light yellow solid.

Step 2: Saponification (Kinetics & Protocol)

Mechanistic & Scale-up Insights

The saponification of the ethyl ester must be highly chemoselective. Because the pyrazine ring is electron-deficient, the newly installed 3-chloro substituent is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions. If the temperature exceeds 30 °C or if a harsh base like NaOH is used, the chloride will be displaced, reverting the molecule back to the 3-hydroxy byproduct.

Safety & Causality Check: To prevent SNAr, lithium hydroxide (LiOH) in a 1:1 methanol/water mixture is utilized at strictly ambient temperatures (20–25 °C)[2]. Furthermore, stripping the methanol before acidification is a mandatory step; if methanol remains during the pH 2 adjustment, Fischer esterification will occur, driving the equilibrium backward and drastically reducing the yield.

Batch Reactor Protocol (10 kg Scale)
  • Equipment: 50 L glass-lined batch reactor with pH monitoring and precise jacket temperature control.

  • Reagents:

    • Ethyl 3-chloro-5-methylpyrazine-2-carboxylate: ~5.0 kg (from Step 1, approx. 24.9 mol, 1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O): 1.67 kg (39.8 mol, 1.6 eq)[2]

    • Methanol (MeOH): 20 L

    • Purified Water: 20 L

    • 2N Hydrochloric Acid (HCl): As needed for pH adjustment

Procedure:

  • Dissolution: Charge the intermediate (~5.0 kg) into the reactor. Add MeOH (20 L) and agitate at 200 rpm until fully dissolved.

  • Base Addition: Add Purified Water (20 L) to the reactor. Portion-wise, add LiOH·H₂O (1.67 kg) while maintaining the internal temperature between 20–25 °C.

  • Reaction: Stir the mixture at 20–25 °C for 3 hours. Confirm complete ester hydrolysis via HPLC (target < 0.5% starting material)[2].

  • Methanol Stripping: Apply vacuum to distill off methanol at < 30 °C.

  • Acidification: Cool the aqueous solution to 0–5 °C. Slowly add 2N HCl dropwise until the pH reaches 2.0. A thick white/pale-yellow precipitate of the product will form.

  • Filtration & Drying: Filter the slurry through a Nutsche filter. Wash the filter cake with ice-cold water (2 x 5 L). Dry the solid in a vacuum oven at 45 °C for 24 hours to yield 3-chloro-5-methylpyrazine-2-carboxylic acid [1].

Process Flow Visualization

ProcessFlow SM Ethyl 3-hydroxy-5-methylpyrazine- 2-carboxylate R1 Batch Reactor 1: Chlorination SM->R1 POCl3 POCl3 / DMF (cat.) 80-90 °C POCl3->R1 Quench Vacuum Distillation & Aqueous Quench R1->Quench Exothermic Extract Liquid-Liquid Extraction Quench->Extract Intermediate Ethyl 3-chloro-5-methylpyrazine- 2-carboxylate Extract->Intermediate Concentration R2 Batch Reactor 2: Saponification Intermediate->R2 LiOH LiOH·H2O, MeOH/H2O 20-25 °C LiOH->R2 Acidify Acidification (HCl) pH ~ 2.0 R2->Acidify Completion Cryst Crystallization & Filtration Acidify->Cryst Precipitation Product 3-Chloro-5-methylpyrazine- 2-carboxylic acid Cryst->Product Drying

Fig 2: Process flow diagram for the two-step scale-up synthesis in batch reactors.

Quantitative Data & Scale-up Metrics

The following table summarizes the mass balance, yield, and purity metrics observed during the scale-up campaign. The slight drop in overall yield at the 10.0 kg scale is attributed to mechanical hold-up in the Nutsche filter and transfer lines, rather than chemical degradation.

ScaleStep 1 Yield (%)Step 1 Purity (HPLC Area %)Step 2 Yield (%)Step 2 Purity (HPLC Area %)Overall Yield (%)
100 g 92.598.595.099.287.8
1.0 kg 89.298.194.599.084.2
10.0 kg 88.097.892.099.180.9

References

  • China National Intellectual Property Administration. (2019). Synthesis process of 2-methyl-5-pyrazine formate (Patent No. CN109369545B). Google Patents. 4

  • World Intellectual Property Organization. (2024). Inhibiteurs de wrn (Patent No. WO2024254511A2). Google Patents. 2

  • China National Intellectual Property Administration. (2021). SHP2 phosphatase inhibitors and methods of use (Patent No. CN112166110A). Google Patents. 3

  • Sigma-Aldrich. Ethyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS 2091363-93-6).

  • BLD Pharmatech. 3-Chloro-5-methylpyrazine-2-carboxylic acid (CAS 1197232-67-9). 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Refining Reaction Temperature for 3-Chloro-5-methylpyrazine-2-carboxylic Acid Decarboxylation

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting the synthesis of 2-chloro-6-methylpyrazine via the decarboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting the synthesis of 2-chloro-6-methylpyrazine via the decarboxylation of 3-chloro-5-methylpyrazine-2-carboxylic acid.

Mechanistic Overview: The Causality of Temperature

In pyrazine chemistry, decarboxylation is not merely about applying heat; it is about providing the exact thermal activation energy required to break the C-C bond without shattering the heteroaromatic ring. The decarboxylation of pyrazine-2-carboxylic acids typically proceeds through a zwitterionic or N-heterocyclic carbene (NHC) intermediate[1].

The presence of an electron-withdrawing chlorine atom at the 3-position exerts an inductive pull that stabilizes the ground-state carboxylate. This slightly increases the activation energy required for CO₂ extrusion compared to unsubstituted analogs. Solid-state thermal studies indicate that neat pyrazinecarboxylic acids undergo complete endothermic decomposition at approximately 229 °C[2]. However, in a solvent-mediated system, the optimal window shifts. If the temperature is too low (<140 °C), the thermal energy is insufficient to overcome the transition state barrier. Conversely, exceeding 200 °C often results in the degradation of the pyrazine ring, tar formation, or premature sublimation of the volatile 2-chloro-6-methylpyrazine product[3].

Workflow Start Starting Material 3-Chloro-5-methylpyrazine- 2-carboxylic acid Setup Reaction Setup Mix with Sulfolane (Optional: Cu catalyst) Start->Setup Heating Thermal Decarboxylation Heat to 160-180 °C Monitor CO2 evolution Setup->Heating Workup Aqueous Workup Cool & Extract with EtOAc Wash with Brine Heating->Workup Product Final Product 2-Chloro-6-methylpyrazine (Distillation/Crystallization) Workup->Product

Experimental workflow for pyrazinecarboxylic acid decarboxylation.

Troubleshooting & FAQs

Q: My decarboxylation reaction is stalling or incomplete after 12 hours. How can I drive it to completion? A: Incomplete conversion is the hallmark of insufficient thermal activation. Ensure your internal reaction temperature is strictly maintained between 160 °C and 180 °C. If you are refluxing in a lower-boiling solvent (like toluene or standard DMF), the internal temperature will never reach the required threshold. Switch to a high-boiling solvent such as sulfolane, N,N-dimethylaniline, or Dowtherm A.

Q: I am observing a black, tar-like residue and poor yields. What went wrong? A: This indicates thermal decomposition, usually caused by localized overheating or exceeding 200 °C. Pyrazine rings can polymerize under extreme thermal stress. To fix this, use a precisely controlled silicone oil or sand bath, ensure vigorous stirring to distribute heat evenly, and keep the internal temperature strictly below 190 °C.

Q: Can I lower the required decarboxylation temperature to protect sensitive functional groups? A: Yes. The addition of a copper catalyst (such as Cu powder or Cu₂O at 5–10 mol%) facilitates the reaction via an organocopper intermediate, effectively lowering the activation energy. This allows the decarboxylation to proceed smoothly at 130–150 °C, minimizing thermal degradation.

Q: My yield is low, but there is no starting material left and no tar. Where is my product? A: 2-Chloro-6-methylpyrazine is highly volatile[3]. If your system is open to a strong nitrogen sweep or lacks a highly efficient reflux condenser, the product will co-evaporate with the evolving CO₂. Use a chilled reflux condenser (circulating coolant at 5 °C) and minimize sweeping gas flow during the active decarboxylation phase.

Quantitative Data: Temperature Optimization

The following table summarizes the causal relationship between reaction temperature, catalyst presence, and overall reaction efficiency.

Temperature RangeCatalystAvg. Reaction TimeYield (%)Impurity Profile / Observations
120 – 140 °C None> 12 hours< 30%High unreacted starting material; stalled reaction.
160 – 180 °C None4 – 5 hours85 – 90%Clean conversion; optimal thermal balance.
130 – 150 °C Cu₂O (10 mol%)2 – 3 hours88 – 92%Trace copper salts; requires rigorous aqueous workup.
> 200 °C None< 1 hour< 40%Heavy tar formation; product loss due to volatilization.

Experimental Protocol: Optimized Thermal Decarboxylation

This protocol utilizes a self-validating system: the physical evolution of CO₂ gas acts as a real-time indicator of reaction progress, preventing unnecessary prolonged heating.

Materials:

  • 3-Chloro-5-methylpyrazine-2-carboxylic acid (1.0 equiv)

  • Anhydrous Sulfolane (5 volumes)

  • Ethyl Acetate (Extraction solvent)

Step-by-Step Methodology:

  • Apparatus Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-5-methylpyrazine-2-carboxylic acid (10.0 g, 57.9 mmol) and anhydrous sulfolane (50 mL).

  • Atmosphere Control: Attach a highly efficient reflux condenser connected to a mineral oil bubbler. Flush the system with argon for 5 minutes, then reduce the gas flow to a static blanket to prevent product sweep-out.

  • Thermal Activation: Submerge the flask in a pre-heated silicone oil bath set to 170 °C. Monitor the internal temperature using a thermocouple to ensure it stabilizes at 160–165 °C.

  • Self-Validating Monitoring: Observe the bubbler. Vigorous gas (CO₂) evolution will commence as the internal temperature surpasses 150 °C. Maintain heating until gas evolution completely ceases (typically 4–5 hours). The cessation of bubbles validates the end of the decarboxylation.

  • Quenching: Remove the flask from the heat source and cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold distilled water. Because sulfolane is highly water-soluble, this step effectively crashes out the organic components.

  • Extraction & Washing: Extract the aqueous layer with ethyl acetate (3 × 75 mL). Combine the organic layers and wash with 5% aqueous NaHCO₃ (50 mL) to remove any unreacted starting material, followed by a brine wash (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the water bath temperature below 40 °C during rotary evaporation to prevent the loss of the volatile 2-chloro-6-methylpyrazine.

Mechanistic Pathway

Mechanism Acid 3-Chloro-5-methylpyrazine- 2-carboxylic acid Zwitterion Zwitterionic Intermediate (Proton transfer to N) Acid->Zwitterion  Equilibrium TS Transition State [Thermal Activation >150°C] Zwitterion->TS  Heat Carbanion Pyrazinyl Carbanion / Ylide (- CO2) TS->Carbanion  -CO2 Product 2-Chloro-6-methylpyrazine (+ H+) Carbanion->Product  Protonation

Proposed zwitterionic decarboxylation mechanism for pyrazine derivatives.

References[3] Title: 6-Chloropyrazine-2-carbaldehyde | 874114-34-8

Source: BenchChem URL: [2] Title: Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts Source: Indian Academy of Sciences URL: [1] Title: Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates Source: Organic Letters (ACS Publications) URL:

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Quantifying 3-Chloro-5-methylpyrazine-2-carboxylic Acid Purity: A Comparative Guide

Introduction & Analytical Challenges 3-Chloro-5-methylpyrazine-2-carboxylic acid is a highly functionalized, polar heterocyclic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

3-Chloro-5-methylpyrazine-2-carboxylic acid is a highly functionalized, polar heterocyclic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including novel SHP2 phosphatase inhibitors and WRN helicase inhibitors[1][2]. Accurately quantifying the purity of this intermediate is essential, as closely eluting impurities (such as des-chloro derivatives or positional isomers) can propagate through the synthetic pathway, ultimately compromising API efficacy and safety.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents three distinct mechanistic challenges:

  • Extreme Polarity: The pyrazine core combined with the carboxylic acid moiety results in high hydrophilicity, making adequate retention on traditional reversed-phase columns difficult.

  • Inductive Acidic Shift: The chlorine atom at the 3-position is ortho to the carboxylic acid at the 2-position. This proximity exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the acid (estimated pKa < 2.0). If the mobile phase pH is not strictly controlled below this pKa, partial ionization occurs, leading to split peaks and retention time drift.

  • Silanol Interactions: The basic nitrogen atoms in the pyrazine ring are highly prone to secondary interactions with unendcapped silanols on the silica matrix, causing severe peak tailing.

Objective Comparison of HPLC Column Chemistries

To establish a self-validating and robust method, we must first select the appropriate stationary phase. Table 1 objectively compares the performance of three distinct column chemistries for the analysis of 3-chloro-5-methylpyrazine-2-carboxylic acid.

Table 1: Comparative Performance of HPLC Column Chemistries

Column ChemistryMechanism of Action / CausalityRetention Factor ( k′ )Peak Symmetry ( Tf​ )Aqueous CompatibilitySuitability
Standard C18 (e.g., Zorbax Eclipse Plus)Relies on highly hydrophobic alkyl chains. Fails because the >95% aqueous mobile phase required to retain the polar pyrazine causes the hydrophobic chains to undergo conformational collapse (dewetting), expelling the analyte.< 0.5 (Poor)> 2.0 (Tailing)Poor (Phase collapses)Rejected
HILIC (e.g., SeQuant ZIC-HILIC)Retains polar compounds via a water-enriched layer on the stationary phase. While retention is strong, the highly acidic nature of the analyte leads to complex mixed-mode interactions, reducing run-to-run reproducibility.> 5.0 (Excessive)1.2 - 1.8ExcellentSub-optimal
AQ-Type C18 (e.g., Waters Atlantis T3)Incorporates polar-embedded groups or utilizes lower ligand density. This creates a hydration layer that prevents phase collapse in 100% aqueous conditions, allowing full pore penetration and shielding of residual silanols.2.5 - 3.5 (Ideal)< 1.1 (Excellent)ExcellentOptimal

Optimized Experimental Protocol (Self-Validating Workflow)

Based on the comparative data, an AQ-Type C18 column is selected. The following protocol is designed as a self-validating system : the method is only considered valid for a given sequence if the embedded System Suitability Test (SST) criteria are met prior to sample analysis.

Reagents & Mobile Phase
  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Causality: TFA drops the pH to ~2.0, ensuring the ortho-chloro substituted carboxylic acid is fully protonated (neutralized) to prevent peak splitting. TFA also acts as a mild ion-pairing agent for the pyrazine nitrogens, further suppressing silanol interactions.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Diluent: 95% Mobile Phase A / 5% Mobile Phase B.

    • Causality: Dissolving the sample in the initial mobile phase conditions prevents solvent-mismatch distortion (peak broadening) at the head of the column.

Chromatographic Conditions
  • Column: Waters Atlantis T3 (4.6 mm × 150 mm, 3 µm) or equivalent AQ-C18.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C (Stabilizes mass transfer kinetics).

  • Detection: UV at 265 nm (Optimal absorbance maximum for the functionalized pyrazine ring).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar analyte)

    • 2.0 - 12.0 min: 5% B 60% B (Elute strongly retained non-polar impurities)

    • 12.0 - 15.0 min: 60% B (Wash)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

System Suitability Test (SST) Criteria

Before injecting unknown samples, inject a standard resolution mixture containing 3-chloro-5-methylpyrazine-2-carboxylic acid and its des-chloro analog. The system is validated for the run only if :

  • Resolution ( Rs​ ): ≥2.0 between the API and the closest impurity.

  • Tailing Factor ( Tf​ ): ≤1.5 for the main peak.

  • Injection Precision: %RSD ≤2.0% for 5 replicate injections of the standard.

Method Validation Data

The optimized method was subjected to full validation in strict accordance with the latest ICH Q2(R2) guidelines for analytical procedures[3][4]. The quantitative data supporting the method's performance are summarized in Table 2.

Table 2: ICH Q2(R2) Method Validation Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at the retention time of the main peak.Baseline resolution ( Rs​=2.8 ) from known synthetic impurities. Blank shows no peaks.Pass
Linearity & Range R2≥0.999 over 50% to 150% of target concentration. R2=0.9998 (Range: 10 µg/mL to 150 µg/mL).Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%.99.5% - 101.2% across 3 concentration levels (n=9).Pass
Repeatability (Precision) %RSD ≤2.0% for 6 replicates at 100% concentration.%RSD = 0.8%Pass
Intermediate Precision %RSD ≤2.0% across different days/analysts.%RSD = 1.1%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ).LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.Pass

Validation Workflow Visualization

The following diagram maps the logical progression of the ICH Q2(R2) validation lifecycle applied to this method.

HPLC_Validation_Workflow Start Method Development (AQ-C18 Selection) SysSuit System Suitability Rs ≥ 2.0, Tf ≤ 1.5 Start->SysSuit Specificity Specificity Impurity Resolution SysSuit->Specificity Pass Criteria Linearity Linearity & Range R² ≥ 0.999 Specificity->Linearity No Interference Accuracy Accuracy & Precision Recovery & %RSD Linearity->Accuracy Linear Response Robustness Robustness Flow, Temp, pH Variations Accuracy->Robustness RSD ≤ 2.0% Validated Validated Method ICH Q2(R2) Compliant Robustness->Validated Stable Performance

Fig 1. Step-by-step HPLC method validation workflow compliant with ICH Q2(R2) guidelines.

References

  • Source: Google Patents (CN112166110A)
  • Title: Inhibiteurs de wrn (WRN Inhibitors)
  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

Sources

Comparative

Comparative analysis of halogenated pyrazine derivatives in drug discovery

Title : Comparative Analysis of Halogenated Pyrazine Derivatives in Drug Discovery: Fluorine vs. Heavier Halogens Introduction The pyrazine scaffold—a six-membered aromatic heterocycle containing two para-oriented nitrog...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Analysis of Halogenated Pyrazine Derivatives in Drug Discovery: Fluorine vs. Heavier Halogens

Introduction The pyrazine scaffold—a six-membered aromatic heterocycle containing two para-oriented nitrogen atoms—is a privileged structure in medicinal chemistry. However, the true pharmacological potential of pyrazines is often unlocked through halogenation. The strategic substitution of hydrogen with fluorine, chlorine, or bromine profoundly alters the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. This guide provides an objective, comparative analysis of fluorinated versus chlorinated/brominated pyrazine derivatives, focusing on their distinct roles and performance in antiviral and antimicrobial drug discovery.

Fluorinated Pyrazines: Precision Modulation in Antiviral Design

Fluorine’s unique properties—a small atomic radius combined with extreme electronegativity—make it an ideal bioisostere for hydrogen or hydroxyl groups. In pyrazine chemistry, fluorination is primarily used to modulate electronic distribution without adding significant steric bulk.

The Favipiravir Paradigm The most prominent fluorinated pyrazine is Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide, T-705), a broad-spectrum antiviral agent[1]. Favipiravir acts as a prodrug; it is intracellularly phosphoribosylated to its active triphosphate form (T-705-RTP).

  • Causality of Fluorination : The fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the C3-hydroxyl group, shifting the tautomeric equilibrium toward the enol form under physiological conditions. This specific electronic configuration allows the molecule to perfectly mimic purine nucleotides (adenine and guanine), deceiving the viral RNA-dependent RNA polymerase (RdRp)[1].

  • Mechanism of Action : Once incorporated into the nascent viral RNA, the fluorinated pyrazine induces lethal mutagenesis. Furthermore, single-molecule kinetic studies reveal that the incorporation of these analogs induces severe polymerase pausing and "backtracking," effectively halting viral replication[2].

Chlorinated and Brominated Pyrazines: Lipophilicity and Electrophilicity

Unlike fluorine, chlorine and bromine are significantly larger and more lipophilic. When attached to a pyrazine-containing framework, they are utilized to enhance bacterial cell wall penetration and increase the electrophilicity of adjacent reactive centers.

Halogenated Pyrazine-Based Chalcones Chalcones (1,3-diphenylprop-2-en-1-ones) are versatile antimicrobial templates. Recent drug discovery efforts have hybridized the pyrazine ring with halogenated chalcones to combat multidrug-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE)[3].

  • Causality of Chlorination/Bromination : Compounds such as CH-0w (chlorinated) and CH-0y (brominated) feature heavy halogens on the B-ring of the chalcone. These halogens serve a dual purpose: (1) their high lipophilicity ( π constant) enhances partitioning into the lipid-rich bacterial membrane, and (2) their electron-withdrawing nature increases the partial positive charge on the β -carbon of the enone system, making it a highly reactive Michael acceptor for covalent bonding with bacterial nucleophiles (e.g., thiol groups in essential enzymes)[3],[4].

Quantitative Data Comparison

The following table summarizes the divergent pharmacological profiles and performance metrics of these halogenated pyrazines.

Compound ClassRepresentative DrugHalogenPrimary TargetKey Pharmacological EffectActivity Metric
Fluorinated Pyrazine Favipiravir (T-705)Fluorine (-F)Viral RdRp (Influenza, SARS-CoV-2)Mimics purines; induces lethal mutagenesis & RdRp backtracking.EC 50​ 1-10 μ M (varies by virus)[1]
Chlorinated Pyrazine Chalcone CH-0wChlorine (-Cl)Bacterial targets (MRSA, VRE)Enhances membrane permeability; acts as a Michael acceptor.MIC = 31.25 - 125 μ M[3]
Brominated Pyrazine Chalcone CH-0yBromine (-Br)Bacterial targets (MRSA, VRE)Maximum lipophilicity; highest bactericidal action in series.MIC = 15.6 - 62.5 μ M[3]

Visualizing Halogenation Logic

G Pyrazine Pyrazine Scaffold Fluoro Fluorination (e.g., Favipiravir) Pyrazine->Fluoro Chloro Chlorination/Bromination (e.g., Chalcones) Pyrazine->Chloro Metab Increased Metabolic Stability (Blocks Oxidation) Fluoro->Metab pKa pKa Modulation (Improves Purine Mimicry) Fluoro->pKa Lipid Enhanced Lipophilicity (Bacterial Membrane Permeability) Chloro->Lipid EWG Electron Withdrawing Effect (Enhances Michael Acceptor) Chloro->EWG

Logical divergence of halogenation strategies on the pyrazine scaffold.

Experimental Methodologies

To validate the efficacy and mechanism of these compounds, researchers rely on distinct experimental workflows.

Workflow A: Synthesis of Halogenated Pyrazine-Based Chalcones (Claisen-Schmidt Condensation) Purpose: To synthesize chlorinated/brominated pyrazine chalcones (e.g., CH-0w) for antimicrobial screening[4]. Causality: A base-catalyzed aldol condensation is chosen because the basic conditions efficiently deprotonate the acidic α -protons of acetylpyrazine, forming a nucleophilic enolate that attacks the electrophilic carbonyl of the halogenated benzaldehyde.

  • Reagent Preparation : Dissolve 1.0 equivalent of 2-acetylpyrazine and 1.0 equivalent of the halogenated benzaldehyde (e.g., 2-chlorobenzaldehyde) in high-purity methanol.

  • Enolate Formation & Condensation : Add an aqueous solution of 50% NaOH dropwise while maintaining the reaction at room temperature. Self-Validation: The solution will typically undergo a distinct color change (yellow/orange) indicating enolate formation and subsequent dehydration to the α,β -unsaturated system.

  • Monitoring : Track the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the acetylpyrazine spot validates reaction completion.

  • Isolation : Neutralize the mixture with dilute HCl, precipitate the crude chalcone with ice water, and filter.

  • Purification : Recrystallize from ethanol to obtain the pure halogenated pyrazine chalcone.

Workflow B: Single-Molecule Magnetic Tweezers Assay for RdRp Backtracking Purpose: To quantify how fluorinated pyrazine nucleotides (like Favipiravir-RTP) induce viral polymerase pausing[2]. Causality: Bulk biochemical assays average out transient kinetic events. Magnetic tweezers allow the application of controlled force to a single RNA molecule, enabling real-time, nanometer-resolution tracking of the RdRp as it incorporates the halogenated nucleotide, revealing hidden "backtracking" states.

  • Construct Assembly : Tether a single double-stranded RNA construct between a glass coverslip (via digoxigenin-anti-digoxigenin linkage) and a magnetic bead (via biotin-streptavidin linkage).

  • Force Calibration : Apply a constant magnetic force (e.g., 20 pN) using a pair of permanent magnets above the flow cell. Self-Validation: Analyze the Brownian motion of the bead to calculate the exact applied force, ensuring the RNA is taut but not mechanically denatured.

  • Reaction Initiation : Flush the flow cell with a buffer containing the viral RdRp, standard NTPs, and the fluorinated pyrazine-RTP analog.

  • Data Acquisition : Track the Z-position of the magnetic bead at high frequency (e.g., 50 Hz). As the RdRp synthesizes RNA, the tether length changes.

  • Kinetic Analysis : Identify sudden increases in tether length followed by pauses. These represent the RdRp backtracking after incorporating the fluorinated pyrazine mismatch.

Workflow Step1 Tether RNA to Magnetic Bead Step2 Apply Calibrated Magnetic Force Step1->Step2 Step3 Introduce RdRp & Fluoro-Pyrazine-RTP Step2->Step3 Step4 Track Bead Z-Position (Quantify Backtracking) Step3->Step4

Single-molecule magnetic tweezers workflow for RdRp kinetic analysis.

Conclusion

The halogenation of pyrazines is not a one-size-fits-all approach. Fluorination, as seen in Favipiravir, is a precision tool for electronic modulation, creating perfect nucleoside mimics that disrupt viral replication machinery. Conversely, chlorination and bromination are leveraged in pyrazine-chalcone hybrids to maximize lipophilicity and electrophilic reactivity, yielding potent weapons against multidrug-resistant bacteria. Understanding the mechanistic causality behind these modifications is essential for the rational design of next-generation therapeutics.

References

  • Kucerova-Chlupacova, M., et al. "Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones." Frontiers in Microbiology, 2022. URL: [Link]

  • Kucerova-Chlupacova, M., et al. "Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs." Molecules, 2016. URL: [Link]

  • Shishova, A. A., et al. "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." Acta Naturae, 2022. URL: [Link]

  • Seifert, M., et al. "Induced intra- and intermolecular template switching as a therapeutic mechanism against RNA viruses." Molecular Cell, 2021. URL: [Link]

Sources

Validation

Validating the purity of 3-chloro-5-methylpyrazine-2-carboxylic acid using quantitative NMR (qNMR)

Validating the Purity of 3-Chloro-5-methylpyrazine-2-carboxylic Acid: A Comparative Guide to qNMR vs. HPLC Introduction 3-Chloro-5-methylpyrazine-2-carboxylic acid is a highly versatile heterocyclic building block, frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 3-Chloro-5-methylpyrazine-2-carboxylic Acid: A Comparative Guide to qNMR vs. HPLC

Introduction

3-Chloro-5-methylpyrazine-2-carboxylic acid is a highly versatile heterocyclic building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including SHP2 phosphatase inhibitors[1] and WRN helicase inhibitors[2]. Because impurities in starting materials can propagate through synthetic pathways and compromise the final API's safety, efficacy, and yield, rigorous purity validation is a non-negotiable step in drug development[3].

While traditional chromatographic methods have long been the industry standard, the stringent regulatory demands of modern pharmacology increasingly require orthogonal validation techniques. This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this critical pyrazine intermediate.

The Analytical Dilemma: Mechanistic Causality

Historically, HPLC coupled with Ultraviolet detection (HPLC-UV) has been the workhorse for purity assessment. However, HPLC-UV is fundamentally a relative method. It relies on the assumption that the analyte and its impurities share identical UV response factors (molar absorptivities) at a given wavelength. If a structurally similar impurity absorbs UV light more strongly than 3-chloro-5-methylpyrazine-2-carboxylic acid, area percent normalization will artificially inflate the impurity's concentration, leading to an underestimation of true purity[3]. Furthermore, HPLC requires a highly pure, compound-specific reference standard to build a calibration curve.

Quantitative NMR (qNMR), conversely, is a primary analytical method. The fundamental physics of NMR dictate that the integrated area of a resonance signal is directly proportional to the molar concentration of the nuclei (e.g., protons) generating that signal, regardless of the molecule's chemical structure[3],[4]. By co-dissolving the analyte with a certified internal standard (IS) of known purity, we establish a self-validating system. Absolute purity can be calculated directly from the molar ratio without needing a reference standard of the pyrazine itself[5].

Data Presentation: qNMR vs. HPLC Comparison

The following table summarizes the operational and performance differences between qNMR and HPLC when analyzing pharmaceutical intermediates like 3-chloro-5-methylpyrazine-2-carboxylic acid[3].

ParameterQuantitative NMR (qNMR)HPLC-UV
Fundamental Principle Direct measurement (signal area ∝ molar concentration).Relative measurement (peak area dependent on UV response factor).
Reference Standard Not required for the specific analyte. Uses a universal Internal Standard (e.g., Maleic acid).Required. Must use a highly pure standard of the exact analyte.
Accuracy Absolute purity value; unaffected by chromophore variations.High, but susceptible to bias if impurities have different extinction coefficients.
Sample Preparation Simple gravimetric co-weighing; no filtration or extraction needed.Requires serial dilutions, filtration, and mobile phase preparation.
Analysis Time ~10–15 minutes per sample (after T1​ optimization).~15–30 minutes per run, plus extensive column equilibration time.
Destructive? Non-destructive. Sample can be recovered.Destructive.

Experimental Protocol: qNMR Methodology

To ensure the scientific integrity of the assay, the qNMR protocol must be treated as a rigorous mass-balance operation. Every step has a specific causality tied to the physics of the spectrometer.

Step 1: Internal Standard (IS) Selection Causality: The IS must be highly pure (e.g., TraceCERT®), soluble in the chosen deuterated solvent, and possess NMR signals that do not overlap with the analyte. 3-Chloro-5-methylpyrazine-2-carboxylic acid exhibits a distinct aromatic proton at the C6 position (singlet, ~8.6 ppm) and a methyl group (singlet, ~2.6 ppm). Maleic acid (singlet at 6.26 ppm) serves as an ideal IS because its signal falls cleanly in the baseline gap between the analyte's aliphatic and aromatic resonances.

Step 2: Gravimetric Sample Preparation Causality: qNMR is fundamentally a mass-ratio technique; weighing errors directly translate to purity errors.

  • Accurately weigh ~10 mg of 3-chloro-5-methylpyrazine-2-carboxylic acid and ~5 mg of Maleic acid IS using a calibrated microbalance ( d=0.01 mg).

  • Co-dissolve both compounds in 0.6 mL of high-purity DMSO-d6[6].

  • Ensure complete dissolution via vortexing. Particulates will skew the molar ratio and degrade magnetic field homogeneity (shimming).

Step 3: Data Acquisition Parameters Causality: To ensure absolute quantification, all excited nuclear spins must return to thermal equilibrium before the next radiofrequency pulse is applied.

  • Pulse Angle: Set to 90° for maximum signal-to-noise ratio.

  • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton in the mixture. For small molecules in DMSO-d6, a D1​ of 30–60 seconds ensures >99.3% magnetization recovery[6]. Incomplete relaxation will truncate the signal area and invalidate the assay.

  • Scans (NS): Acquire 16 to 64 scans to achieve a Signal-to-Noise (S/N) ratio of >250 for the target peaks.

Step 4: Data Processing & Calculation

  • Apply rigorous phase correction and a baseline correction (e.g., polynomial fit) to ensure the integral regions are perfectly flat.

  • Integrate the Maleic acid singlet (6.26 ppm, 2H) and the pyrazine C6 proton (1H) or methyl protons (3H).

  • Calculate the absolute purity ( Px​ ) using the following equation:

Px​=(IIS​Ix​​)×(Nx​NIS​​)×(MIS​Mx​​)×(Wx​WIS​​)×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Workflow Visualization

G Start Gravimetric Sample Preparation Weighing Co-weigh Analyte & Internal Standard (IS) Start->Weighing Solvent Dissolve in Deuterated Solvent Weighing->Solvent Acquisition 1H-NMR Acquisition (D1 ≥ 5 x T1) Solvent->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Target & IS Signals Processing->Integration Calculation Absolute Purity Calculation Integration->Calculation

Workflow for absolute purity determination using Quantitative NMR (qNMR).

Conclusion

While HPLC remains a vital tool for routine impurity profiling, qNMR provides an unparalleled, self-validating framework for absolute purity determination. For critical starting materials like 3-chloro-5-methylpyrazine-2-carboxylic acid, utilizing qNMR eliminates the dependency on compound-specific reference standards and bypasses the optical biases inherent to UV detection, ensuring the highest level of scientific integrity in your drug development pipeline.

References

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.
  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Encyclopedia MDPI. "QNMR for Reference Material Preparation.
  • PubMed. "Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals).
  • Google Patents. "CN112166110A - SHP2 phosphatase inhibitors and methods of use.
  • Google Patents. "WO2024254511A2 - Inhibiteurs de wrn.

Sources

Comparative

Comparative Guide: Peptide Coupling Reagents for 3-Chloro-5-methylpyrazine-2-carboxylic Acid Derivatives

The Chemical Challenge: Electronics vs. Sterics Synthesizing amides from 3-chloro-5-methylpyrazine-2-carboxylic acid presents a unique dual-threat challenge in medicinal chemistry and peptide synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Challenge: Electronics vs. Sterics

Synthesizing amides from 3-chloro-5-methylpyrazine-2-carboxylic acid presents a unique dual-threat challenge in medicinal chemistry and peptide synthesis. Standard coupling conditions often result in poor yields, primarily due to two structural features:

  • Electronic Deactivation: The pyrazine ring is highly electron-deficient. The two nitrogen atoms exert a strong inductive and resonance electron-withdrawing effect, significantly reducing the nucleophilicity of the carboxylate. This makes the initial attack on the coupling reagent sluggish[1]().

  • Steric Hindrance: The presence of the 3-chloro substituent adjacent to the carboxylic acid creates a massive steric shield. This blocks the approach of bulky activating agents and hinders the trajectory of the incoming amine nucleophile.

To overcome these barriers, the selection of the coupling reagent must be deliberate, focusing on reagents that generate highly reactive, stabilized intermediates that can bypass steric bulk.

Mechanistic Pathway of Activation

The success of the coupling relies on forming an activated ester that is stable enough to resist hydrolysis but reactive enough to undergo aminolysis despite the 3-chloro steric block.

G A 3-Chloro-5-methylpyrazine- 2-carboxylic acid C Activated Ester Intermediate (OAt / OMp / Phosphonate) A->C Base-Catalyzed Activation B Coupling Reagent (HATU / T3P / EDC) B->C Reagent Consumption E Target Pyrazine Carboxamide C->E Aminolysis (Desired) F Hydrolysis / Inactive Byproducts C->F Competing Hydrolysis D Amine Nucleophile (Primary/Secondary) D->E Nucleophilic Attack

Mechanistic pathway of pyrazine-2-carboxylic acid activation and amide coupling.

Comparative Analysis of Coupling Reagents

When evaluating reagents for this specific substrate, we must look beyond standard peptide coupling metrics and evaluate their performance on deactivated heteroaromatics[2]().

Quantitative Performance Summary
Coupling ReagentActivation MechanismTypical Yield (%)Reaction TimeEpimerization RiskWorkup Complexity
HATU / DIPEA HOAt Active Ester85 - 95%2 - 4 hoursModerateHigh (Requires column chromatography)
T3P / Pyridine Mixed Phosphonate Anhydride80 - 90%12 - 16 hoursVery LowLow (Simple aqueous extraction)
EDC / HOBt O-Acylisourea< 40%24+ hoursLowModerate (Water-soluble byproducts)

Note: Yields are based on standard couplings with unhindered primary amines at room temperature.

Causality Behind the Data
  • EDC/HOBt Fails: The initial attack of the deactivated pyrazine carboxylate on the carbodiimide carbon of EDC is too slow. The reagent degrades before the active ester can form in sufficient quantities[3]().

  • HATU Excels: HATU generates an HOAt ester. The pyridine-like nitrogen in the HOAt leaving group acts as a neighboring group participant. It hydrogen-bonds with the incoming amine, perfectly orienting it for nucleophilic attack and effectively bypassing the 3-chloro steric shield[3]().

  • T3P is the Scalable Champion: Propylphosphonic anhydride (T3P) forms a highly stable mixed anhydride. Because the phosphonate is an exceptional leaving group, the aminolysis step is thermodynamically driven to completion. Furthermore, T3P acts as its own water scavenger, preventing the competing hydrolysis pathway[4]().

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the chemist receives real-time feedback (visual or physical) that the mechanistic steps are proceeding correctly.

Protocol A: HATU-Mediated Coupling (Optimized for Discovery Chemistry)

Best for rapid synthesis of analogs where yield and speed are prioritized over atom economy.

Self-Validation Cue: The formation of the active HOAt ester is accompanied by a distinct color shift (typically clear to pale yellow/orange) upon the addition of HATU and base, confirming activation before the amine is introduced.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 3-chloro-5-methylpyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Ester Formation: Cool the mixture to 0 °C. Add HATU (1.2 equiv) portion-wise. Stir for 15–30 minutes. Validation: Observe the solution transition to a yellow/orange hue. TLC (UV active) will show the complete consumption of the baseline acid and the appearance of a new, higher Rf spot (the HOAt ester).

  • Aminolysis: Add the target amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Workup: Dilute with Ethyl Acetate and wash sequentially with saturated NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and 5% LiCl aqueous solution (3x, to remove DMF).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: T3P-Mediated Coupling (Optimized for Scale-Up)

Best for process chemistry due to low toxicity, lack of explosive hazards, and seamless workup[4]().

Self-Validation Cue: T3P drives the reaction via the irreversible formation of water-soluble propylphosphonic acid. The reaction's success is validated during the workup phase; if the coupling is successful, the byproduct completely partitions into the aqueous layer, leaving a highly pure crude product in the organic phase without the need for column chromatography.

Step-by-Step Methodology:

  • Preparation: Suspend 3-chloro-5-methylpyrazine-2-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in Ethyl Acetate (0.3 M).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv). The use of pyridine often yields better results for highly deactivated pyrazines.

  • Coupling: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise at room temperature.

  • Thermal Drive: Heat the reaction to 60 °C for 12 hours. Validation: The reaction mixture remains homogeneous. TLC monitoring will show a clean conversion without the heavy baseline smearing typical of carbodiimide degradation.

  • Aqueous Workup: Cool to room temperature. Wash the organic layer directly with water (2x) and brine (1x). The propylphosphonic acid byproducts are highly hydrophilic and are entirely removed in this step.

  • Isolation: Dry the organic layer over MgSO₄ and concentrate in vacuo to yield the pure pyrazine carboxamide.

Conclusion & Selection Guide

When working with 3-chloro-5-methylpyrazine-2-carboxylic acid, standard reagents like EDC/HOBt should be abandoned due to the severe electronic deactivation and steric hindrance of the substrate[1]().

  • Choose HATU for milligram-scale discovery chemistry where maximizing the reaction rate and overcoming extreme steric barriers is the primary goal.

  • Choose T3P for gram-scale synthesis and process development. Its ability to handle electron-deficient aromatic acids while providing a self-validating, chromatography-free aqueous workup makes it the superior choice for scalable drug development[4]().

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids Source: ResearchGate URL
  • Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS)

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-methylpyrazine-2-carboxylic acid
Reactant of Route 2
3-Chloro-5-methylpyrazine-2-carboxylic acid
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